molecular formula C15H15N B1314610 3-(2-Cyclohexenyl)quinoline CAS No. 111678-27-4

3-(2-Cyclohexenyl)quinoline

Cat. No. B1314610
M. Wt: 209.29 g/mol
InChI Key: ZGYHMYVTIXYATQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The quinoline ring system is an aromatic nitrogen-containing heterocyclic compound. It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .


Chemical Reactions Analysis

Quinolines undergo various chemical reactions. For instance, they can undergo substitution reactions at different positions in the ring . A novel method for the synthesis of 3-(2-quinolyl) chromones through a tandem [3+2] cycloaddition/ring-opening/O-arylation from ynones and quinoline N-oxides has been developed .

Scientific Research Applications

Photovoltaics

  • Scientific Field : Materials Science, Electronics .
  • Application Summary : Quinoline derivatives, including 3-(2-Cyclohexenyl)quinoline, have been used in third-generation photovoltaic applications . They are used in the design and architecture of photovoltaic cells .
  • Methods of Application : The compounds are tested for their properties relevant to photovoltaic applications, such as absorption spectra and energy levels . They are then implemented in the design of photovoltaic cells .
  • Results or Outcomes : The performance of these quinoline derivatives in polymer solar cells and dye-synthesized solar cells has been highlighted . They have been found to be good materials for the emission layer of organic light-emitting diodes (OLEDs) and are also used in transistors .

Medicinal Chemistry

  • Scientific Field : Medicinal Chemistry .
  • Application Summary : Quinoline, which includes 3-(2-Cyclohexenyl)quinoline, is a core template in drug design because of its broad spectrum of bioactivity . It has substantial efficacies for future drug development .
  • Methods of Application : Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .
  • Results or Outcomes : The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . A new window of opportunity may be opened to medicinal chemists to access more biomolecular quinolines for future drug development .

Agrochemicals

  • Scientific Field : Agrochemistry .
  • Application Summary : Many quinoline derivatives are found to have applications as agrochemicals .
  • Methods of Application : These compounds are used in the formulation of various agrochemical products .
  • Results or Outcomes : The use of these compounds has been found to be effective in various agricultural applications .

Bio-organic and Bio-organometallic Processes

  • Scientific Field : Bio-organic Chemistry, Bio-organometallic Chemistry .
  • Application Summary : The heterocyclic quinoline or hydroquinoline core is an ubiquitous structural motif of numerous synthetic and natural compounds that find application in bio-organic and bio-organometallic processes .
  • Methods of Application : These compounds are used in various transformations in bio-organic and bio-organometallic processes .
  • Results or Outcomes : The use of these compounds has been found to be effective in various bio-organic and bio-organometallic processes .

Manufacturing Dyes and Food Colorants

  • Scientific Field : Industrial Chemistry .
  • Application Summary : Quinoline derivatives are used in manufacturing dyes, food colorants, pH indicators and other organic compounds .
  • Methods of Application : These compounds are used in the formulation of various dyes, food colorants, and other organic compounds .
  • Results or Outcomes : The use of these compounds has been found to be effective in various industrial applications .

Synthesis of Other Quinoline Derivatives

  • Scientific Field : Organic Chemistry .
  • Application Summary : The presence of the double ring structure and a heteroatom (N) in molecules of quinolines allows to successfully employ these compounds in various transformations .
  • Methods of Application : Many of these methods employ α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis .
  • Results or Outcomes : The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .

Biomedical Applications

  • Scientific Field : Biomedical Engineering .
  • Application Summary : Quinoline derivatives are being considered as materials for biomedical applications .
  • Methods of Application : These compounds are tested for their properties relevant to biomedical applications .
  • Results or Outcomes : The performance of these quinoline derivatives in various biomedical applications has been highlighted .

Organic Synthesis

  • Scientific Field : Organic Chemistry .
  • Application Summary : The presence of the double ring structure and a heteroatom (N) in molecules of quinolines allows to successfully employ these compounds in various transformations .
  • Methods of Application : Many of these methods employ α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis .
  • Results or Outcomes : The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .

Drug Design

  • Scientific Field : Pharmaceutical Sciences .
  • Application Summary : Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .
  • Methods of Application : Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .
  • Results or Outcomes : The recent in vivo and in vitro screening reported by scientists is highlighted herein, which may pave the way for novel drug development .

Safety And Hazards

The safety data sheet for quinolines indicates that they are toxic if swallowed, harmful in contact with skin, and cause skin and eye irritation. They are also suspected of causing genetic defects and may cause cancer .

Future Directions

Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . There are societal expectations that synthetic and medicinal chemists should produce greener and more sustainable chemical processes . This highlights the need for the development of new methods for the preparation of quinoline and its derivatives and the improvement of existing synthetic methods .

properties

IUPAC Name

3-cyclohex-2-en-1-ylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N/c1-2-6-12(7-3-1)14-10-13-8-4-5-9-15(13)16-11-14/h2,4-6,8-12H,1,3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGYHMYVTIXYATQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)C2=CC3=CC=CC=C3N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Cyclohexenyl)quinoline

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